molecular formula C25H24O6 B1251809 Ochrocarpin B

Ochrocarpin B

Cat. No.: B1251809
M. Wt: 420.5 g/mol
InChI Key: LCBIHGVAJHDTOY-UHFFFAOYSA-N
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Description

Ochrocarpin B is a cytotoxic coumarin derivative first isolated from the bark of Ochrocarpos punctatus. It belongs to the benzoylated 4-phenylcoumarin class, characterized by a coumarin core substituted with a phenyl group at the C-4 position and a benzoyl moiety at varying positions (e.g., C-6, C-8) . Its structural uniqueness lies in the prenylated side chain, which contributes to its bioactivity. This compound exhibits potent cytotoxicity against ovarian cancer cell lines, positioning it as a candidate for anticancer drug development .

Properties

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(3-methylbutanoyl)-4-phenylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C25H24O6/c1-13(2)10-17(26)21-22(28)20-15(14-8-6-5-7-9-14)12-19(27)31-23(20)16-11-18(25(3,4)29)30-24(16)21/h5-9,11-13,28-29H,10H2,1-4H3

InChI Key

LCBIHGVAJHDTOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C4=CC=CC=C4)C=C(O2)C(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Ochrocarpin B shares a 4-phenylcoumarin backbone with analogs such as Ochrocarpin G (6) , Ochrocarpin H (10) , Ochrocarpin I (11) , and Pedilanthocoumarin B (7) . Key structural distinctions arise from:

  • Benzoyl Substitution Position : Ochrocarpin G (6) has a benzoyl group at C-8, evidenced by a red-shifted UV absorption (λmax 298 nm) compared to typical C-6-substituted coumarins (λmax ~222 nm) . In contrast, this compound’s benzoyl position remains unspecified but likely differs based on bioactivity divergence.
  • Prenylation : this compound contains a prenyl group, absent in Ochrocarpin I (11), which instead features a hydroxylated side chain .
  • Molecular Weight : Ochrocarpin I (11) has a lower molecular weight ([M + H]+ m/z 427) compared to Ochrocarpin G (6) ([M + H]+ m/z 447), indicating differences in substituents .
Table 1: Structural and Spectroscopic Comparison
Compound Molecular Formula Key Substituents UV λmax (nm) [M + H]+ (m/z) Key Bioactivity
This compound C24H26O7 C-4 phenyl, prenyl, benzoyl Not reported Not reported Cytotoxicity (ovarian cancer)
Ochrocarpin G (6) C24H30O8 C-8 benzoyl 222, 298 447 Anti-AGE activity
Ochrocarpin I (11) C24H30O7 C-6/C-8 benzoyl, hydroxyl 255, 313 427 Not reported
Pedilanthocoumarin B (7) C24H28O7 Revised C-7 benzoyl 255, 301 429 Vascular protection

Functional Comparison

  • Anticancer Activity : this compound and DMAC (a synthetic analog) both exhibit cytotoxicity, but their targets differ. This compound is active against ovarian cancer, while DMAC induces apoptosis in colon cancer cells . This suggests substituent-dependent selectivity.

Research Findings and Implications

  • Spectroscopic Signatures : The UV red shift in Ochrocarpin G (6) (λmax 298 nm) correlates with its rare C-8 benzoyl substitution, a feature absent in this compound .
  • Bioactivity Divergence: Despite shared scaffolds, minor structural changes drastically alter bioactivity. For example, prenylation in this compound may enhance membrane permeability, amplifying cytotoxicity .
  • Synthetic Potential: The stability of [M + H]+ ions in LC-MS profiles (e.g., m/z 447 for Ochrocarpin G) aids in rapid dereplication of analogs for drug discovery .

Q & A

Q. How can researchers optimize experimental conditions to mitigate this compound’s instability in aqueous solutions?

  • Methodological Answer : Stability studies (e.g., forced degradation under UV, pH variations) identify degradation pathways. Formulation with cyclodextrins or liposomal encapsulation improves solubility and stability. Real-time stability monitoring via HPLC is critical .

Q. What controls are essential in assays measuring this compound’s antioxidant activity to avoid false positives?

  • Methodological Answer : Include positive controls (e.g., ascorbic acid), negative controls (solvent-only), and interference controls (e.g., chelating agents for metal ions). Validate assays like DPPH or FRAP with dose-response curves and confirm results using orthogonal methods (e.g., ORAC assay) .

Reporting and Reproducibility

Q. Q. What minimal data should be reported to ensure reproducibility of this compound’s in vitro bioactivity studies?

  • Methodological Answer : Follow MIAME or ARRIVE guidelines: disclose compound purity (≥95%), cell line authentication, passage number, assay incubation time, and vehicle controls. Provide raw data (e.g., absorbance values) in supplementary materials .

Q. How can researchers address batch-to-batch variability in natural-source-derived this compound?

  • Methodological Answer : Standardize extraction protocols and use chemical fingerprinting (HPLC-DAD) to qualify each batch. Collaborative studies across labs can identify critical quality attributes (CQAs) affecting bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ochrocarpin B
Reactant of Route 2
Ochrocarpin B

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